molecular formula C11H14ClNO2 B8332117 Ethyl 3-(3-chloroanilino)propanoate CAS No. 21617-13-0

Ethyl 3-(3-chloroanilino)propanoate

Cat. No.: B8332117
CAS No.: 21617-13-0
M. Wt: 227.69 g/mol
InChI Key: HCGWTLMADDSUOJ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloroanilino)propanoate is an organic ester derivative featuring a 3-chloroaniline substituent linked to a propanoate backbone. The 3-chloroanilino group introduces steric and electronic effects that influence reactivity and biological activity, making it a candidate for structure-activity relationship (SAR) studies.

Properties

CAS No.

21617-13-0

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl 3-(3-chloroanilino)propanoate

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)6-7-13-10-5-3-4-9(12)8-10/h3-5,8,13H,2,6-7H2,1H3

InChI Key

HCGWTLMADDSUOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 3-(3-chloroanilino)propanoate with structurally related compounds, focusing on substituents, functional groups, molecular properties, and applications:

Compound Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-chloroanilino, ethyl ester ~227.69 (calculated) Synthetic intermediate; potential SAR studies N/A
Ethyl 3-(methylthio)propanoate Methylthio group, ethyl ester ~148.23 (calculated) Key aroma compound in pineapple pulp and core
Ethyl 3-amino-3-imino-2-(4-chlorophenylhydrazono)propanoate 4-chloroaniline, hydrazono, imino groups 268.7 Orange solid; IR/NMR data; synthetic chemistry
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one 3-chloroanilino, pyrazolyl ketone 277.75 Crystallographic data; hydrogen bonding motifs
Ethyl 3,3,3-trifluoro-2-[(2-furylcarbonyl)amino]-2-(4-methoxyanilino)propanoate Trifluoro, furylcarbonyl, 4-methoxyanilino 386.32 Fluorinated derivative; potential bioactivity

Key Observations:

Functional Group Influence: Ethyl 3-(methylthio)propanoate () is distinguished by its methylthio (-SMe) group, contributing to pineapple aroma with high odor activity values (e.g., 91.21 µg·kg⁻¹ in pulp). In contrast, the 3-chloroanilino group in the target compound likely reduces volatility, shifting its application from flavor chemistry to synthetic intermediates.

Structural and Spectral Data: The 4-chlorophenylhydrazono derivative () shares a chloroaniline moiety but includes additional imino and hydrazono groups, yielding distinct spectral signatures (IR: 3451 cm⁻¹ for NH; NMR: δ 1.26 ppm for CH3).

Biological Activity: Compounds like Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate () demonstrate antibacterial/fungal activity, suggesting that introducing heterocycles (e.g., thiazolidin) enhances bioactivity. This compound could serve as a precursor for such derivatives.

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